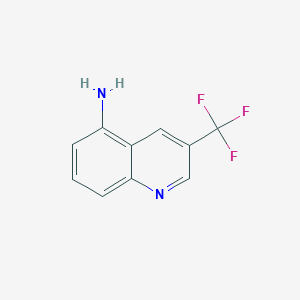![molecular formula C17H17N3O4 B2618442 ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 883486-71-3](/img/structure/B2618442.png)
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a substituted pyridine with diverse functional groups . Substituted pyridines are important structural motifs found in numerous bioactive molecules . This compound is synthesized via a ring cleavage methodology reaction .
Synthesis Analysis
The synthesis of this compound involves the remodeling of 3-formyl (aza)indoles/benzofurans . The reaction involves the introduction of various bio-relevant functional groups to pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the remodeling of 3-formyl (aza)indoles/benzofurans . The reaction conditions involve the use of β-keto sulfones/phosphonates, NH4OAc, TFA in DCE .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Indole derivatives, including our compound of interest, have demonstrated promising antimicrobial activity. Researchers have explored their potential as agents against bacteria, fungi, and other pathogens. The compound’s unique structure may contribute to its effectiveness in inhibiting microbial growth .
Anti-Cancer Potential
Indole-based compounds often exhibit anti-cancer properties. Our compound could be investigated for its ability to selectively target cancer cells, inhibit proliferation, or interfere with specific signaling pathways. Researchers might explore its impact on tumor growth and metastasis .
Neuroprotective Effects
Indoles have been studied for their neuroprotective properties. Our compound could be evaluated for its ability to prevent neuronal damage, enhance cognitive function, or mitigate neurodegenerative diseases. Investigations into its interactions with neurotransmitter systems and neuroinflammation pathways are warranted .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Researchers could explore whether our compound modulates inflammatory responses. Its potential as an anti-inflammatory agent could be assessed in vitro and in animal models .
Cardiovascular Applications
Indole derivatives have been linked to cardiovascular health. Investigations might focus on our compound’s effects on blood vessels, platelet aggregation, and cardiac function. Understanding its mechanisms of action could lead to novel therapeutic strategies .
Drug Development and Synthesis
Given the significance of indole derivatives, our compound could serve as a valuable building block for drug development. Researchers may explore synthetic routes, optimization, and scalability. Novel methods of synthesis could enhance accessibility to this compound and related analogs .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential bioactivity, given that substituted pyridines are found in numerous bioactive molecules . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
ethyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-3-23-17(22)14-12(10-5-4-6-19-8-10)13-11(24-15(14)18)7-9(2)20-16(13)21/h4-8,12H,3,18H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPAMCDCMMZCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)NC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2618359.png)
![8-benzoyl-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2618362.png)
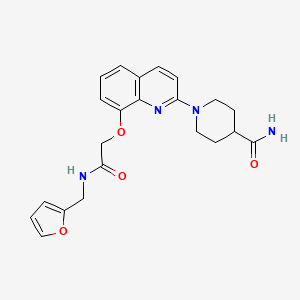
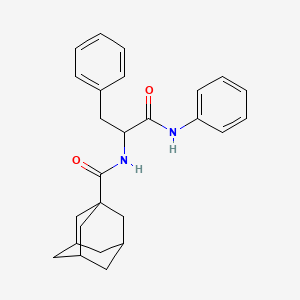
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618369.png)
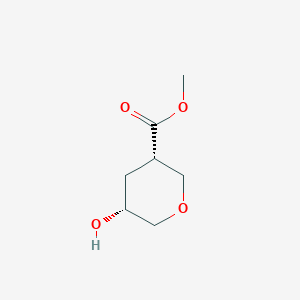
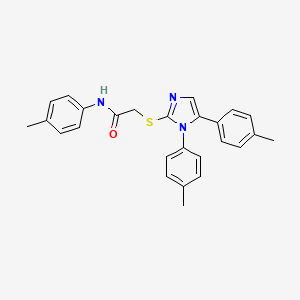
![1-(2,4-dichlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618372.png)
![4-methoxy-N-[2-methoxy-4-[3-methoxy-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2618373.png)
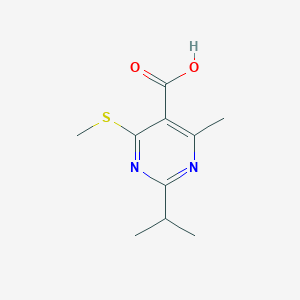
![1-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2618375.png)
![2-[5-(Benzothiazol-2-ylsulfanylmethyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B2618376.png)
![methyl 6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2618379.png)
